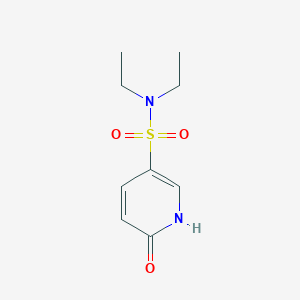

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial Activity

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives have been explored for their antibacterial activity. A study by Ajani et al. (2012) synthesized a series of sulfonamide compounds, including N,N-diethyl derivatives, which showed significant antibacterial properties against key organisms like Staphylococcus aureus and Escherichia coli (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012). Additionally, Ajani et al. (2013) further investigated the antibacterial potential of these compounds, identifying specific derivatives as potent antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Chemical Delivery Systems

Brewster et al. (1991) explored dihydropyridine and pyridinium salt type chemical delivery systems for various sulfonamides used in treating cerebral toxoplasmosis. This research highlighted the utility of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide in drug delivery applications (Brewster, Deyrup, Seyda, & Bodor, 1991).

Optical and Magnetic Activity

Edder et al. (2000) researched the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. This study provides insights into the potential use of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives in developing materials with unique optical and magnetic properties (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).

Synthesis of Reactive Dyes

Mokhtari et al. (2014) synthesized azo reactive dyes incorporating sulfonamides, including N,N-diethyl derivatives. These dyes exhibited antibacterial and insect-repellent properties, suggesting their application in textiles and other materials requiring these functional properties (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).

Host–Guest Properties

Ghattas et al. (2014) discovered a novel and efficient solvent-free 1,4-aza-conjugate addition reaction using N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide derivatives. These derivatives could demonstrate valuable host–guest properties, making them potential candidates for pharmaceutical or agrochemical applications (Ghattas, Carlin, Murkli, & Jacobs, 2014).

properties

IUPAC Name |

N,N-diethyl-6-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-3-11(4-2)15(13,14)8-5-6-9(12)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILRHWPRWSJWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CNC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)

![Ethyl 1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidine-4-carboxylate hydrochloride](/img/structure/B2496999.png)

![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2497005.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2497016.png)

![3-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B2497017.png)